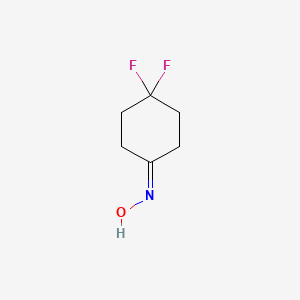
6-(4-(5-bromopyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-(5-bromopyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its bromine atom and piperazine ring structure. This compound is part of the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine and benzene.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(5-bromopyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting with the bromination of pyrimidine to introduce the bromo group at the 5-position. This is followed by the formation of the piperazine ring through a series of reactions involving amine groups and appropriate coupling agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be closely monitored to control temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate.
Reduction: : The compound can be reduced to remove the bromine atom.
Substitution: : The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles can be used to substitute the bromine atom, depending on the desired product.
Major Products Formed
Oxidation: : Bromates or other oxidized derivatives.
Reduction: : Derivatives lacking the bromine atom.
Substitution: : A wide range of substituted pyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry and Biology
This compound is used in research to study the properties of pyrimidines and their derivatives. It can serve as a building block for more complex molecules in organic synthesis.
Medicine
In medicinal chemistry, this compound may be used as a precursor for pharmaceuticals, particularly those targeting diseases where pyrimidine analogs are effective.
Industry
In the chemical industry, it can be used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with enzymes or receptors in the body, leading to therapeutic effects. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-2-(piperazin-1-yl)pyrimidine
2-(4-(5-bromopyrimidin-2-yl)piperazin-1-yl)ethanol
6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine
Uniqueness
6-(4-(5-bromopyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features, such as the presence of both bromine and piperazine rings, which can influence its reactivity and applications.
Eigenschaften
IUPAC Name |
6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN6O2/c13-8-6-14-11(15-7-8)19-3-1-18(2-4-19)9-5-10(20)17-12(21)16-9/h5-7H,1-4H2,(H2,16,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCKRRKOWGVLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)NC(=O)N2)C3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,3-dimethoxybenzamide](/img/structure/B2930777.png)

![(3Z)-1-[(4-methylphenyl)methyl]-3-{[(4-phenoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2930782.png)

![3-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine](/img/structure/B2930787.png)
![5-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2930788.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrimidine-5-carboxylic acid](/img/structure/B2930789.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2930790.png)

![3-(3-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930795.png)
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2930797.png)
![3,4,5-triethoxy-N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2930798.png)
![3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930799.png)

